3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a chloro group attached to a propanone structure, which is further linked to an octahydro-1H-cyclopenta[e][1,4]oxazepin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 1H-cyclopenta[e][1,4]oxazepin with chloroacetic acid under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving the use of catalysts to speed up the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: : The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound may be used in the study of biological systems, particularly in understanding enzyme interactions.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one can be compared to other similar compounds, such as:
3-chloro-1-(cyclopentyl)propan-1-one: : Similar structure but lacks the oxazepin ring.
3-chloro-1-(octahydro-1H-azepin-1-yl)propan-1-one: : Similar but with a different ring system.
The uniqueness of this compound lies in its specific ring structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-3-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-4-11(14)13-6-7-15-8-9-2-1-3-10(9)13/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESFPOMSZWGHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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